molecular formula C11H13Cl2N3O B1419369 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1187058-36-1

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1419369
CAS No.: 1187058-36-1
M. Wt: 274.14 g/mol
InChI Key: FTHVKIBROOLHDV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride is a halogenated pyrazole derivative characterized by a 4-chlorophenyl group at position 4, a methoxymethyl substituent at position 3, and an amine group at position 5 of the pyrazole ring. The hydrochloride salt enhances its solubility for pharmaceutical applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O.ClH/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7;/h2-5H,6H2,1H3,(H3,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHVKIBROOLHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187058-36-1
Record name 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, is being investigated for its potential therapeutic applications, particularly in oncology.

Structural Overview

The molecular formula of the compound is C11H12ClN3O, with a molecular weight of approximately 237.66 g/mol. The compound's structure includes a chlorophenyl group and a methoxymethyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H12ClN3O
Molecular Weight237.66 g/mol
SMILESCOCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15)

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazole compounds. For instance, a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibitory activity against glioblastoma cell lines. Compound 4j , closely related to our target compound, exhibited low micromolar activity against the AKT2 kinase, which plays a crucial role in glioma malignancy and patient survival outcomes . This suggests that this compound may similarly inhibit cancer cell proliferation.

The mechanism through which pyrazole derivatives exert their effects often involves the inhibition of critical signaling pathways. The AKT pathway is particularly relevant; compounds that inhibit this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

  • Study on Glioblastoma : In vitro studies revealed that related compounds inhibited neurosphere formation in primary glioma stem cells while demonstrating low toxicity to non-cancerous cells . This indicates a promising therapeutic index for further development.
  • Kinase Inhibition : The screening of various pyrazole derivatives against purified kinases showed that several compounds exhibited potent inhibitory effects on key kinases involved in cancer progression .

Research Findings

Research indicates that modifications to the pyrazole structure can significantly impact biological activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets.
  • Structure-Activity Relationship (SAR) : Studies have established SAR profiles that guide the design of new derivatives with improved efficacy and selectivity against cancer cells .

Scientific Research Applications

This compound exhibits significant biological properties, making it a candidate for various applications:

  • Anticancer Activity :
    • Studies have indicated that pyrazole derivatives, including this compound, possess anticancer properties. They can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. Research has shown that modifications in the pyrazole structure can enhance its efficacy against specific cancer types .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride exhibits antimicrobial effects against various pathogens. This property may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Therapeutic Applications

The therapeutic potential of this compound is vast, with ongoing research exploring its use in:

  • Cancer Therapy : As mentioned, its anticancer properties make it a candidate for developing novel chemotherapeutic agents.
  • Pain Management : Due to its anti-inflammatory effects, it may be useful in formulating analgesics for chronic pain conditions.
  • Infection Control : Its antimicrobial properties could lead to new treatments for bacterial infections resistant to conventional antibiotics.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Case Study on Anticancer Properties :
    • A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of breast cancer cells in vitro. The results indicated a dose-dependent response, where higher concentrations led to increased cell death through apoptosis mechanisms .
  • Research on Anti-inflammatory Effects :
    • In experimental models of arthritis, the administration of this pyrazole derivative resulted in a significant reduction in joint swelling and pain scores compared to control groups. The study concluded that the compound could serve as a promising lead for developing new anti-inflammatory drugs .
  • Antimicrobial Efficacy :
    • A recent investigation assessed the antimicrobial activity of various pyrazole derivatives, including this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Sensitivity : Regioisomerism significantly impacts bioactivity. For example, switching substituent positions in pyrazole amines (e.g., 3- vs. 4-aryl groups) alters kinase inhibition profiles, as seen in analogs targeting p38αMAP kinase versus cancer-related kinases .
  • Halogen Effects : Chlorophenyl groups enhance lipophilicity and binding to hydrophobic enzyme pockets, whereas fluorophenyl analogs (e.g., ) may improve metabolic stability.
  • Salt Forms : Hydrochloride salts (e.g., target compound and ) improve aqueous solubility, critical for in vitro assays.

Commercial and Research Status

  • Discontinued Availability : The target compound and related halogenated pyrazoles (e.g., ) are often discontinued commercially, necessitating in-house synthesis.
  • Active Research : Pyrazole amines with thiazolyl or dichlorophenyl groups (e.g., ) are under exploration for anticancer and antimicrobial applications, highlighting the versatility of this chemical class.

Preparation Methods

Step 1: Formation of the Pyrazole Core

The synthesis begins with the cyclization of hydrazine derivatives with suitable β-dicarbonyl compounds:

  • Reactants: 4-chlorobenzaldehyde and hydrazine hydrate
  • Reaction: Hydrazine reacts with 4-chlorobenzaldehyde to form 4-chlorophenylhydrazine.
  • Conditions: Acidic or neutral conditions, often heated to facilitate hydrazone formation, followed by cyclization to form the pyrazole ring.

Step 2: Introduction of the Methoxymethyl Group

The key step involves the methylation at the 3-position of the pyrazole ring:

  • Reactants: The intermediate pyrazole derivative and methylating agents such as methyl iodide or dimethyl sulfate.
  • Reaction: Nucleophilic substitution at the 3-position with methyl iodide under basic conditions (e.g., potassium carbonate in acetone).
  • Conditions: Reflux under inert atmosphere to prevent side reactions.

Step 3: Chlorophenyl Substitution

The chlorophenyl group is introduced via nucleophilic substitution or via the initial formation of the hydrazine intermediate, which already contains the chlorophenyl group.

Step 4: Final Amine Functionalization

The amino group at the 5-position is introduced or preserved during the cyclization and methylation steps, depending on the specific route.

Conversion to Hydrochloride Salt

The free base 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is converted to its hydrochloride salt:

  • Method: The base is dissolved in anhydrous ethanol or methanol, and hydrogen chloride gas is bubbled through the solution or HCl gas is introduced via a gas generator.
  • Isolation: The resulting precipitate is filtered, washed, and dried under vacuum to obtain the hydrochloride salt.

Alternative and Advanced Methods

Microwave-Assisted Synthesis

Recent advancements have incorporated microwave irradiation to accelerate reaction kinetics:

  • Advantages: Reduced reaction times (minutes vs hours), improved yields (>80%), and enhanced purity.
  • Application: Microwave heating is applied during methylation or cyclization steps, particularly useful for large-scale synthesis.

Flow Chemistry

Flow reactors enable continuous synthesis with precise control over reaction parameters, improving safety and scalability:

  • Process: Sequential addition of reactants in a flow system with in-line purification.
  • Benefit: Consistent product quality and higher throughput.

Research Findings and Notes

  • Efficiency: Microwave-assisted synthesis has demonstrated a significant increase in yield and purity, with some studies reporting yields exceeding 80% within minutes.
  • Scalability: Flow chemistry approaches are increasingly adopted for large-scale production, offering advantages in safety, reproducibility, and process control.
  • Purification: Post-synthesis purification typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate, followed by characterization via NMR, IR, and mass spectrometry.

Q & A

Q. Methodology :

  • Cyclization and Functionalization : The pyrazole core is typically constructed via cyclization of hydrazines (e.g., monomethylhydrazine) with β-keto esters, followed by formylation and oxidation to introduce carbonyl groups. For example, 5-chloro-3-methyl-1-substituted pyrazole intermediates are generated through Vilsmeier–Haack formylation and subsequent acylation .
  • Chlorophenyl Incorporation : The 4-chlorophenyl group is introduced via nucleophilic substitution or Suzuki coupling, with methoxymethyl groups added through alkylation or etherification. Reaction conditions (e.g., temperature, solvent polarity) critically impact intermediate stability and final yield .

Basic: How is the structural integrity of this compound validated in academic research?

Q. Methodology :

  • X-Ray Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths, angles, and stereochemistry. For example, SCXRD data for analogous pyrazoles show mean C–C bond lengths of 1.38–1.42 Å and dihedral angles <5° between aromatic rings, ensuring planar geometry .
  • Spectroscopic Techniques :
    • NMR : 1^1H NMR peaks for methoxymethyl (-OCH2_2O-) appear at δ 3.3–3.5 ppm (singlet), while NH2_2 protons resonate at δ 5.2–5.5 ppm (broad) .
    • IR : Stretching vibrations at 1650–1680 cm1^{-1} confirm C=O or C=N groups in intermediates .

Advanced: What mechanistic insights explain contradictions in regioselectivity during pyrazole functionalization?

Q. Methodology :

  • Electronic and Steric Effects : Substituents on the pyrazole ring (e.g., electron-withdrawing Cl, electron-donating OCH3_3) direct electrophilic attack. For example, methoxymethyl groups at position 3 increase steric hindrance, favoring substitution at position 5 .
  • Computational Validation : Density Functional Theory (DFT) calculations predict charge distribution and transition states. Studies on similar compounds show that Mulliken charges at position 5 are more negative (-0.32 e), favoring electrophilic reactions .

Advanced: How do researchers evaluate the pharmacological potential of this compound, and what are common pitfalls?

Q. Methodology :

  • In Vitro Screening :
    • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) show activity at 8–16 µg/mL, but Gram-negative strains (e.g., E. coli) require higher doses (>64 µg/mL) due to outer membrane permeability issues .
    • Enzyme Inhibition : Carbonic anhydrase (hCA II) inhibition is measured via stopped-flow CO2_2 hydration, with IC50_{50} values <10 µM for analogs with trifluoromethyl groups .
  • False Positives : Redox-active intermediates (e.g., thiourea derivatives) may generate false signals in MTT assays, necessitating orthogonal validation via HPLC-MS .

Advanced: How can structural data discrepancies between spectroscopic and crystallographic results be resolved?

Q. Methodology :

  • Dynamic vs. Static Structures : NMR may indicate conformational flexibility (e.g., rotamers for methoxymethyl groups), while SCXRD captures a single static conformation. For example, NMR splitting at δ 3.4 ppm suggests restricted rotation, whereas SCXRD shows a fixed -OCH2_2O- geometry .
  • Temperature-Dependent Studies : Variable-temperature NMR (VT-NMR) at 173–298 K identifies coalescence temperatures for dynamic processes, reconciling spectral and crystallographic data .

Advanced: What computational strategies optimize reaction pathways for scale-up?

Q. Methodology :

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways. For instance, transition-state barriers for acylation steps are reduced by 12 kcal/mol using DMF as a solvent vs. THF .
  • Machine Learning (ML) : ML models trained on reaction databases predict optimal conditions (e.g., 80°C, 18 hr) for high-yield (>85%) cyclization, validated via robotic high-throughput experimentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride

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